2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S3/c1-7-2-4-8(5-3-7)21(17,18)11-10(13)20-12(15-11)19-6-9(14)16/h2-5H,6H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLFMGWVXHVDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole, which is then reacted with a suitable sulfanyl acetamide derivative under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring can also interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related sulfonamide-thiazole or acetamide derivatives. Below is a detailed analysis based on available data:
Structural Analogues from Published Studies
describes four compounds with acetamide and sulfanyl linkages, though their core heterocycles differ (e.g., 1,3,4-oxadiazole vs. 1,3-thiazole). Key structural and functional comparisons include:
Key Observations:
Core Heterocycle Influence : The target compound’s 1,3-thiazole core may confer greater metabolic stability compared to oxadiazole-based analogues (e.g., 8t–8v), as thiazoles are less prone to hydrolytic cleavage .
Bioactivity Gaps : While analogues like 8t and 8v show moderate enzyme inhibition (LOX, BChE), the target compound’s bioactivity remains uncharacterized in the provided evidence. Its chlorine atom and tosyl group may synergize for enhanced target affinity, as seen in other sulfonamide-thiazole hybrids .
Comparison with Sulfonamide-Thiadiazole Hybrids
lists compounds like N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5), which share the sulfanylacetamide motif but replace the thiazole with a thiadiazole ring. Thiadiazoles generally exhibit higher electronegativity, which could alter solubility and reactivity compared to the target compound’s thiazole core .
Research Findings and Limitations
- Synthesis: The target compound’s synthesis likely follows routes similar to those in , involving sulfonylation of a thiazole precursor.
- Bioactivity Data: No direct biological screening data for the target compound is available in the cited sources.
- Structural Advantages : The combination of a tosyl group and chlorine atom may improve pharmacokinetic properties (e.g., membrane permeability) relative to simpler acetamide derivatives .
Biological Activity
The compound 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a thiazole derivative with potential biological activities. Thiazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C12H11ClN2O3S3
- Molecular Weight : 378.9 g/mol
- CAS Number : 690986-84-6
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. The specific mechanism of action for this compound has not been extensively characterized; however, studies on similar compounds suggest several pathways:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Antiproliferative Effects : Compounds in this class have shown promise in inhibiting cancer cell proliferation by affecting cell cycle regulation and inducing apoptosis.
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of thiazole derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2 | MCF-7 (Breast) | 5.73 | Inhibition of VEGFR-2, induction of apoptosis |
| 4 | MDA-MB-231 (Breast) | 12.15 | Cell cycle arrest at G1 phase |
These findings indicate that thiazole derivatives can significantly inhibit the growth of breast cancer cells through multiple mechanisms, including apoptosis and cell cycle regulation .
Acetylcholinesterase Inhibition
Compounds similar to this compound have been tested for AChE inhibition:
This suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels through AChE inhibition.
Case Studies
- Study on Anticancer Properties : A study evaluated a series of thiazole derivatives for their antiproliferative activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis .
- Neuroprotective Effects : Research has shown that thiazole compounds can protect neuronal cells from oxidative stress and neuroinflammation, suggesting their potential use in neurodegenerative disease therapies .
Q & A
Q. What are the optimal synthetic routes for 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves three key steps:
Introduction of the sulfonyl group : React 4-methylbenzenesulfonyl chloride with a thiazole intermediate under basic conditions (e.g., triethylamine) .
Formation of the thioether linkage : Use a nucleophilic substitution reaction between the sulfonylated thiazole and a thiol-containing acetamide precursor.
Purification : Employ recrystallization or column chromatography to isolate the final compound.
Example conditions: Lawesson’s reagent for cyclization and oxidative chlorination for sulfonyl chloride intermediates .
Q. How can spectroscopic methods confirm the structural integrity of the compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify the presence of key groups (e.g., sulfonyl, thiazole, and acetamide moieties) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 477.6 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like S=O (sulfonyl, ~1350–1150 cm) and C=O (acetamide, ~1650 cm) .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer :
- Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities .
- Column Chromatography : Optimize mobile phases (e.g., chloroform:methanol 7:3) for separation .
- HPLC : For high-purity requirements, employ reverse-phase HPLC with acetonitrile/water gradients .
Advanced Research Questions
Q. How can low yields in sulfonyl chloride intermediate formation be addressed?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to enhance electrophilic substitution efficiency .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature) and include positive controls (e.g., known enzyme inhibitors) .
- Orthogonal Assays : Cross-validate using multiple methods (e.g., LOX inhibition and BChE assays) .
- Purity Analysis : Verify compound purity via HPLC and NMR to rule out impurities affecting bioactivity .
Q. What computational approaches predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase or LOX active sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity .
Q. How to optimize enantiomeric purity for chiral analogs?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns with hexane:isopropanol mobile phases .
- Crystallography : Perform single-crystal X-ray diffraction (SHELX suite) to confirm absolute configuration .
- Kinetic Resolution : Employ lipase-catalyzed asymmetric hydrolysis of racemic mixtures .
Q. How to analyze reaction by-products using HPLC?
- Methodological Answer :
- Gradient Elution : Use 0.1% TFA in water/acetonitrile gradients (5–95% over 30 min) to separate by-products .
- LC-MS Coupling : Identify unknown peaks via high-resolution MS (e.g., Q-TOF) .
- Method Validation : Assess linearity (R > 0.99), LOD/LOQ, and repeatability per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
